1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene

Catalog No.
S6547923
CAS No.
153207-76-2
M.F
C10H13N3O3S
M. Wt
255.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene

CAS Number

153207-76-2

Product Name

1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene

Molecular Formula

C10H13N3O3S

Molecular Weight

255.3

1-[(3-Azidopropoxy)sulfonyl]-4-methylbenzene, also known as a sulfonamide compound, features a sulfonyl group attached to a 4-methylbenzene ring and a 3-azidopropoxy moiety. This compound is characterized by its unique structural configuration, which includes an azide functional group that can participate in various

APTS does not have its own biological activity. Its mechanism of action lies in facilitating the attachment of other biomolecules (such as antibodies, peptides, or drugs) to target molecules containing alkyne groups via CuAAC reactions. This bioconjugation strategy allows researchers to create novel probes for imaging, targeted drug delivery systems, and other applications in biological research [].

  • Bioconjugation

    The azide group (N3) on the molecule is a reactive functional group commonly used in bioconjugation chemistry. This suggests 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene could potentially be used as a linker molecule to attach various biomolecules (such as antibodies, peptides, or drugs) to other molecules of interest for targeted delivery or analysis .

  • Organic Synthesis

    The molecule contains a tosylate group (SO2-Ar, where Ar is an aromatic group), which is a common leaving group in organic synthesis. This suggests 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene could potentially be a reactant or intermediate in the synthesis of more complex organic molecules .

  • Material Science

    The presence of aromatic and sulfonyl groups suggests the molecule might have interesting properties for material science applications. However, further research would be needed to explore this possibility.

  • Nucleophilic Substitution: The azide group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Reduction Reactions: The azide can be reduced to an amine, which may lead to the formation of new compounds with different biological properties.
  • Click Chemistry: The presence of the azide functional group makes it suitable for click chemistry applications, particularly in the synthesis of bioconjugates.

1-[(3-Azidopropoxy)sulfonyl]-4-methylbenzene can be synthesized through several methods:

  • Sulfonation Reaction: Starting from 4-methylbenzene, sulfonation can be performed using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
  • Azidation: The 3-bromopropanol can be converted into an azide by treatment with sodium azide under appropriate conditions.
  • Coupling Reaction: Finally, coupling the azide with the sulfonated 4-methylbenzene can yield the desired compound.

The compound has potential applications in:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique properties could be exploited in polymer chemistry or as a building block in materials science.
  • Bioconjugation: The azide functionality allows for bioconjugation techniques in biological research and diagnostics.

Interaction studies are crucial for understanding how 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene interacts with biological molecules. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicological Evaluations: Assessing any potential cytotoxic effects that may arise from exposure to this compound.

Several compounds share structural similarities with 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains an amino group and a sulfonamide structureKnown for broad-spectrum antibacterial activity
4-MethylbenzenesulfonamideSimilar sulfonamide structure but lacks azide functionalityCommonly used in medicinal chemistry
AzidobenzeneContains an azide group but lacks sulfonyl functionalityOften used in click chemistry

Uniqueness of 1-[(3-Azidopropoxy)sulfonyl]-4-methylbenzene

The uniqueness of 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene lies in its combination of both an azide and a sulfonamide group. This dual functionality opens up diverse synthetic pathways and potential applications that are not available in simpler compounds. Its ability to participate in click chemistry further enhances its utility in drug development and material sciences.

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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